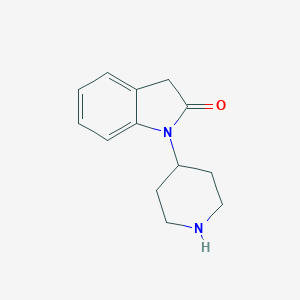

1,3-ジヒドロ-1-(ピペリジン-4-イル)(2H)インドール-2-オン

概要

説明

1,3-Dihydro-1-(piperidin-4-yl)(2h)indol-2-one is a useful research compound. Its molecular formula is C13H16N2O and its molecular weight is 216.28 g/mol. The purity is usually 95%.

The exact mass of the compound 1,3-Dihydro-1-(piperidin-4-yl)(2h)indol-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3-Dihydro-1-(piperidin-4-yl)(2h)indol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dihydro-1-(piperidin-4-yl)(2h)indol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

NLRP3インフラマソーム阻害剤

この化合物は、NLRP3インフラマソーム阻害剤を提供することができる新しい化学構造の探索に使用されてきました . ファーマコフォアハイブリダイゼーション戦略は、アクリル酸誘導体INF39の構造と、最近同定されたNLRP3結合剤であるHS203873に存在する1-(ピペリジン-4-イル)1,3-ジヒドロ-2H-ベンゾ[d]イミダゾール-2-オン部分構造を組み合わせることによって使用されました . 得られた化合物は、LPS/ATPで刺激されたPMA分化THP-1細胞におけるNLRP3依存性パイロトーシスとIL-1β放出を阻害する能力を試験するために、in vitroでスクリーニングされました .

抗白血病活性

1,3-ジヒドロ-1-(ピペリジン-4-イル)(2H)インドール-2-オン構造を含む、新規置換ピロロ[1,2-a]キノキサリン化合物は、いくつかのヒト白血病細胞株(HL60、K562、U937細胞)に対して興味深い細胞毒性ポテンシャルを示しています . この化合物は、市販されている2-ニトロアニリンから出発して、複数段階の経路で合成されました .

パイロトーシス阻害

この化合物は、ヒトマクロファージにおけるパイロトーシス細胞死とIL-1β放出を依然として阻害することができる、求電子性アクリルアミド部分構造を持つ分子を得るために、コンジュゲート化されてきました .

作用機序

Target of Action

The primary target of 1,3-Dihydro-1-(piperidin-4-yl)(2h)indol-2-one is the NLRP3 inflammasome . The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the immune response, particularly in the process of inflammation.

Mode of Action

1,3-Dihydro-1-(piperidin-4-yl)(2h)indol-2-one interacts with the NLRP3 inflammasome by binding to it . This binding inhibits the activation of the NLRP3 inflammasome, thereby preventing the release of the pro-inflammatory cytokine IL-1β in differentiated THP-1 cells .

Biochemical Pathways

The compound’s action primarily affects the inflammatory pathway . By inhibiting the activation of the NLRP3 inflammasome, it prevents the maturation and release of IL-1β, a key player in the inflammatory response . This can have downstream effects on various processes that are regulated by inflammation.

Result of Action

The molecular and cellular effects of 1,3-Dihydro-1-(piperidin-4-yl)(2h)indol-2-one’s action include the inhibition of NLRP3 inflammasome activation and the subsequent decrease in IL-1β release . This can lead to a reduction in inflammation, which may be beneficial in the treatment of various inflammatory diseases.

生化学分析

Biochemical Properties

It has been suggested that it may interact with the NLRP3 inflammasome, a protein complex involved in the immune response

Cellular Effects

In cellular studies, 1,3-Dihydro-1-(piperidin-4-yl)(2h)indol-2-one has been shown to inhibit NLRP3 activation and IL‐1β release in differentiated THP‐1 cells This suggests that it may influence cell function by modulating cell signaling pathways and gene expression

Molecular Mechanism

It is thought to bind to NLRP3 and inhibit its activation This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

特性

IUPAC Name |

1-piperidin-4-yl-3H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c16-13-9-10-3-1-2-4-12(10)15(13)11-5-7-14-8-6-11/h1-4,11,14H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYYDAPQCHWQCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C(=O)CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80920333 | |

| Record name | 1-(Piperidin-4-yl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80920333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90536-91-7, 16223-25-9 | |

| Record name | 1-(Piperidin-4-yl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80920333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Piperidin-4-yl-1,3-dihydro-2H-indol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Diazene, bis[4-(pentyloxy)phenyl]-, 1-oxide](/img/structure/B98930.png)

![4,9-Dimethylnaphtho[2,3-b]thiophene](/img/structure/B98931.png)